Physiochemical Profiling of N-Cyclopropylpyridin-2-amine: Molecular Weight, Partition Coefficient, and Implications in Drug Design
Physiochemical Profiling of N-Cyclopropylpyridin-2-amine: Molecular Weight, Partition Coefficient, and Implications in Drug Design
Executive Summary
In small-molecule drug discovery, the delicate balance between a compound’s molecular weight (MW) and its lipophilicity dictates its pharmacokinetic (PK) fate. N-cyclopropylpyridin-2-amine (CAS: 950577-07-8) is a highly versatile building block and pharmacophore frequently utilized in medicinal chemistry to enhance target affinity while preserving metabolic stability.
This technical whitepaper provides an in-depth analysis of the molecular weight and partition coefficient (LogP) of N-cyclopropylpyridin-2-amine. By examining the causality behind its physicochemical metrics and detailing the gold-standard protocols for empirical LogP validation, this guide equips researchers with actionable insights for lead optimization.
Structural Analysis and Molecular Weight
N-cyclopropylpyridin-2-amine consists of a pyridine ring substituted at the 2-position with a secondary amine, which is further functionalized by a cyclopropyl group.
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Chemical Formula: C₈H₁₀N₂
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Molecular Weight: 134.18 g/mol [1]
The Strategic Value of a 134.18 Da Scaffold
In the context of Lipinski’s Rule of 5, a molecular weight below 500 Daltons is a prerequisite for favorable oral bioavailability[2]. At just 134.18 g/mol , N-cyclopropylpyridin-2-amine is highly ligand-efficient. It leaves a massive "molecular weight budget" (approx. 365 Da) for medicinal chemists to append additional functional groups—such as target-specific warheads or solubilizing moieties—without violating oral drug-likeness parameters.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Causality & Clinical Significance |
| Formula | C₈H₁₀N₂ | Low atom count minimizes off-target steric clashes. |
| Molecular Weight | 134.18 g/mol | Highly efficient scaffold; leaves ample room for lead elaboration. |
| Estimated LogP | ~1.7 | Falls within the ideal 1.35–1.8 range for optimal intestinal absorption[3]. |
| H-Bond Donors | 1 (Secondary NH) | Satisfies Ro5 (≤5); maintains low desolvation penalty during membrane crossing. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Satisfies Ro5 (≤10); facilitates target kinase/receptor binding. |
Partition Coefficient (LogP) Dynamics
The partition coefficient (LogP) represents the ratio of a neutral compound's concentration in a lipophilic phase (typically 1-octanol) to its concentration in an aqueous phase. For N-cyclopropylpyridin-2-amine, the estimated LogP is approximately 1.7 .
The Role of the Cyclopropyl Group
Why choose a cyclopropyl substitution over a standard methyl or ethyl group?
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Lipophilic Tuning: The cyclopropyl ring is more lipophilic than a methyl group but less bulky than a tert-butyl group, perfectly tuning the LogP to the ~1.7 sweet spot required for optimal membrane permeability[3].
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Metabolic Shielding: Unlike linear alkyl chains that are highly susceptible to CYP450-mediated N-dealkylation, the strained sp³ carbons of the cyclopropyl ring resist oxidative cleavage, prolonging the drug's half-life.
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Conformational Restriction: The rigid ring restricts the rotational freedom of the amine, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.
Influence of N-cyclopropylpyridin-2-amine's LogP on Pharmacokinetic (ADME) profiles.
Experimental Determination of LogP: The Shake-Flask Method
While computational models (like XLogP3) provide excellent estimates, regulatory submissions require empirical validation. The Shake-Flask Method (OECD Test Guideline 107) coupled with HPLC-UV remains the gold standard for compounds with LogP values between -2 and 4[4].
Because N-cyclopropylpyridin-2-amine is an ionizable compound (the pyridine nitrogen has a pKa of ~6.8), measuring its true LogP requires strict pH control to ensure the molecule is entirely in its neutral state[5].
Self-Validating Protocol: High-Precision Shake-Flask HPLC
1. Phase Saturation (Causality: Volume Preservation)
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Action: Stir 1-octanol and aqueous buffer together vigorously for 24 hours at 25°C, then let them separate.
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Why: Solvents are mutually soluble to a small degree. Pre-saturating them prevents volume shifts during the actual experiment, which would skew the concentration ratio[6].
2. Buffer Preparation (Causality: Ionization Suppression)
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Action: Prepare the aqueous phase using a borate buffer at pH 9.0 .
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Why: LogP strictly measures the partitioning of the unionized species. Since the pKa of the basic pyridine nitrogen is ~6.8, the pH must be at least 2 units above the pKa (pH > 8.8) to ensure >99% of the compound is deprotonated[5]. If measured at physiological pH (7.4), the result is LogD₇.₄, which will be artificially lower due to protonation.
3. Triplicate Equilibration (Causality: Nernst Law Validation)
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Action: Prepare three separate vessels with varying Octanol:Water ratios (e.g., 1:1, 1:2, and 2:1). Add a known mass of N-cyclopropylpyridin-2-amine to each. Shake mechanically for 1 hour at a constant 25°C (± 1°C).
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Why: The Nernst Partition Law dictates that LogP must be independent of the concentration and phase ratio. If the calculated LogP varies between the 1:1 and 1:2 flasks, it flags a self-validating error: the compound is either aggregating (forming dimers) or dissociating[7].
4. Phase Separation (Causality: Micro-droplet Elimination)
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Action: Centrifuge the mixtures at 3000 × g for 15 minutes.
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Why: Mechanical shaking suspends microscopic octanol droplets in the water phase. Because the drug is highly concentrated in the octanol, even a 1% octanol micro-droplet contamination in the aqueous sample will massively inflate the perceived aqueous concentration, falsely depressing the LogP value[5].
5. HPLC-UV Quantification & Mass Balance (Causality: Adsorption Check)
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Action: Extract aliquots from both phases and quantify via Reverse-Phase HPLC. Calculate the total mass recovered ( Massoctanol+Massaqueous ).
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Why: The total recovered mass must be ≥95% of the initial input. If mass is missing, the compound has adsorbed to the glass flask or degraded, invalidating the run[4].
Self-validating Shake-Flask HPLC workflow for precise LogP determination.
Conclusion
N-cyclopropylpyridin-2-amine is a highly optimized chemical moiety. Its low molecular weight (134.18 g/mol ) ensures it does not burden a drug candidate's physicochemical profile, while its cyclopropyl-driven LogP (~1.7) perfectly balances aqueous solubility with lipid membrane permeability. By understanding the causality behind these metrics and rigorously validating them through pH-controlled shake-flask methodologies, drug developers can confidently integrate this scaffold into advanced therapeutics.
References
- N-cyclopropylpyridin-2-amine - CAS号950577-07-8, Molaid.
- Lipinski's Rule of 5 in Modern Drug Discovery, Zenovel.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development, Sai Life Sciences.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts, PubMed.
- Shake Flask Method for Partition Coefficient, Scribd.
- APPENDIX B: MEASUREMENT OF PARTITIONING (KOW), ECETOC.
- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD.
Sources
- 1. N-cyclopropylpyridin-2-amine - CAS号 950577-07-8 - 摩熵化学 [molaid.com]
- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. oecd.org [oecd.org]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
